Acetyl(phenyl)sulfamyl chloride
Description
Acetyl(phenyl)sulfamyl chloride, also known as 4-acetamidobenzenesulfonyl chloride or N-acetylsulfanilyl chloride (CAS: 121-60-8), is a sulfonamide derivative with the molecular formula C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol . It is a light brown crystalline powder that decomposes at 146–148°C and is hydrolyzed by water. The compound is synthesized via chlorosulfonation of acetanilide, where acetanilide reacts with chlorosulfonic acid to introduce the sulfonyl chloride group .
This compound is a critical intermediate in medicinal chemistry, serving as a precursor to sulfa drugs such as sulfadiazine, sulfamethoxazole, and sulfapyridine . These derivatives are sulfonamide antibiotics that inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
Properties
CAS No. |
63489-51-0 |
|---|---|
Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
N-acetyl-N-phenylsulfamoyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c1-7(11)10(14(9,12)13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
LBWVJGPGCSQJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Conventional Chlorination of N-Acetyl-N-phenyl Sulfamic Acid
The most direct route to acetyl(phenyl)sulfamyl chloride involves chlorination of the corresponding sulfamic acid precursor. N-Acetyl-N-phenyl sulfamic acid is synthesized via sulfonation of N-phenylacetamide (acetanilide) using chlorosulfonic acid (HSO$$_3$$Cl):
$$
\text{PhNHCOCH}3 + \text{HSO}3\text{Cl} \rightarrow \text{PhN(COCH}3\text{)SO}3\text{H} + \text{HCl}
$$
Subsequent treatment with phosphorus pentachloride (PCl$$5$$) or thionyl chloride (SOCl$$2$$) facilitates chlorination:
$$
\text{PhN(COCH}3\text{)SO}3\text{H} + \text{PCl}5 \rightarrow \text{PhN(COCH}3\text{)SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
This method achieves moderate yields (60–75%) but requires careful control of reaction conditions to prevent over-chlorination or decomposition.
One-Pot Synthesis via Sulfuryl Chloride-Mediated Coupling
A streamlined approach employs sulfuryl chloride (SO$$2$$Cl$$2$$) as both the sulfonating and chlorinating agent. N-Phenylacetamide reacts with excess SO$$2$$Cl$$2$$ in dichloromethane at 0–5°C, followed by gradual warming to room temperature:
$$
\text{PhNHCOCH}3 + \text{SO}2\text{Cl}2 \rightarrow \text{PhN(COCH}3\text{)SO}_2\text{Cl} + \text{HCl}
$$
Key advantages include operational simplicity and avoidance of intermediate isolation. However, yields are highly sensitive to stoichiometry, with excess SO$$2$$Cl$$2$$ leading to byproducts such as aryl sulfonic acids.
Copper-Catalyzed Radical Coupling for Functionalized Derivatives
Recent advances in radical chemistry enable the synthesis of this compound via copper-catalyzed S–N coupling. Inspired by methodologies for aryl sulfonamides, sodium 4-acetamidobenzenesulfinate reacts with aniline derivatives in the presence of CuBr$$2$$ and K$$2$$S$$2$$O$$8$$:
$$
\text{ArSO}2\text{Na} + \text{Ar'NH}2 \xrightarrow{\text{CuBr}2, \text{K}2\text{S}2\text{O}8} \text{ArN(COCH}3\text{)SO}2\text{Cl} + \text{byproducts}
$$
While this method prioritizes green solvents (e.g., γ-valerolactone), its applicability to sulfamyl chlorides remains exploratory, with yields below 50% in preliminary trials.
Mechanistic Insights and Side Reactions
The formation of this compound is prone to competing pathways:
- Hydrolysis : Moisture exposure converts the chloride to sulfamic acid.
- Aminolysis : Residual amines yield sulfonamides, necessitating anhydrous conditions.
- Oxidative Byproducts : Persulfate oxidants in copper-catalyzed methods generate azobenzene derivatives, complicating purification.
Radical trapping experiments using TEMPO confirm the involvement of sulfonyl and anilinium radicals, supporting a coupling mechanism analogous to sulfonamide synthesis.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Sulfamic Acid Chlorination | HSO$$3$$Cl, PCl$$5$$ | 60–75 | Moderate | Low (toxic byproducts) |
| Sulfuryl Chloride Route | SO$$2$$Cl$$2$$ | 50–65 | High | Moderate (solvent use) |
| Copper-Catalyzed Coupling | CuBr$$2$$, K$$2$$S$$2$$O$$8$$ | <50 | Low | High (green solvents) |
Applications in Drug Discovery
This compound’s reactivity enables rapid diversification into sulfonamide antibiotics and kinase inhibitors. For example, coupling with aminopyridines yields candidates with demonstrated antioxidant activity.
Chemical Reactions Analysis
Types of Reactions
Acetyl(phenyl)sulfamyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols can be used in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction, often under acidic or basic conditions.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions.
Sulfonic acids: Resulting from hydrolysis reactions.
Scientific Research Applications
Acetyl(phenyl)sulfamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is explored for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections.
Biological Studies: Researchers use this compound to study the mechanisms of sulfonamide-based drugs and their interactions with biological targets.
Mechanism of Action
The mechanism of action of acetyl(phenyl)sulfamyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The acetyl and sulfamyl chloride groups make the compound reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Acetyl Chloride (C₂H₃ClO)
- Physical Properties : Acetyl chloride is a colorless, fuming liquid (MP: -112°C) with high flammability (NFPA Fire Hazard: 3) . In contrast, acetyl(phenyl)sulfamyl chloride is a stable solid with lower volatility.
- Reactivity : Both compounds hydrolyze in water, but acetyl chloride reacts violently, releasing HCl and acetic acid. This compound hydrolyzes more slowly due to steric hindrance from the phenyl group .
- Applications : Acetyl chloride is primarily an acetylating agent, whereas this compound is tailored for sulfonamide drug synthesis .
Sulfa Drug Derivatives (e.g., Sulfadiazine)
- Structure-Activity Relationship : The acetyl group in this compound is replaced with an amine-containing heterocycle in sulfadiazine (C₁₀H₁₀N₄O₂S), enhancing water solubility and antibacterial activity .
- Physicochemical Properties : Sulfadiazine has a higher melting point (252–256°C) and moderate water solubility, unlike its precursor, which is insoluble in water but soluble in chlorinated solvents .
Chloroselenite Anions and Selenatriazines
- Comparison of Chalcogen Effects : Selenium analogues (e.g., 1-chloro-3-phenyl-5-trifluoromethyl-1λ⁴,2,4,6-selenatriazine) exhibit lower oxidation state stability compared to sulfur-based compounds like this compound. This is attributed to selenium’s resistance to adopting high oxidation states due to the Scandide contraction .
- Hydrogen Bonding : Both sulfur and selenium compounds form H-bonding networks, but selenatriazines display higher insolubility in polar solvents .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
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